molecular formula C9H13NO2 B1435865 methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate CAS No. 103711-16-6

methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Cat. No. B1435865
M. Wt: 167.2 g/mol
InChI Key: NTRNTMCVMHUZEA-QMMMGPOBSA-N
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Description

Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate, commonly known as propargylglycine (PPG), is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPG is a non-proteinogenic amino acid that can be synthesized using various methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate and its derivatives are extensively studied in the context of synthetic chemistry for their potential in creating compounds with significant antimicrobial activity. For instance, the synthesis of polysubstituted derivatives through cyclization reactions has demonstrated interesting antibacterial activity against various bacterial strains, including A. baumannii and M. tuberculosis H37Rv. These findings suggest that such structures could be valuable starting points for the development of potent antimycobacterial agents (Nural et al., 2018).

Structural Analysis and Coordination Chemistry

The chiral nature of methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate derivatives has been explored in structural chemistry, particularly in understanding the stereochemistry and coordination properties of such compounds. The absolute structure determination of related chiral pyrrolidine derivatives through methods like diffraction and CD spectroscopy highlights their potential as enantiopure coordination partners for cations, despite the challenges posed by minor resonant scattering (Wang & Englert, 2019).

Catalysis and Reaction Mechanisms

Further research into the catalytic properties of methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate derivatives has shed light on their applications in stereoselective synthesis. For example, the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine in Michael addition reactions has shown to produce γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, indicating the effectiveness of these pyrrolidine-based catalysts in organic synthesis (Singh et al., 2013).

Heterocyclic Compound Synthesis

The versatility of methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate derivatives extends to the synthesis of heterocyclic compounds. Studies have demonstrated their utility in generating complex structures such as tetrahydropyridines and selenazole derivatives, which are of interest due to their potential pharmacological properties. The methodologies employed often involve innovative synthetic routes that leverage the unique reactivity of these derivatives (Bacchi et al., 2005).

properties

IUPAC Name

methyl (2S)-1-prop-2-ynylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h1,8H,4-7H2,2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRNTMCVMHUZEA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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